molecular formula C20H23FN2O3S B2765176 4-fluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide CAS No. 942003-20-5

4-fluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide

Cat. No. B2765176
CAS RN: 942003-20-5
M. Wt: 390.47
InChI Key: VZVLAIZQUAIOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds related to 4-fluoro-N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide have been synthesized and evaluated for their in vitro anticancer activity. For instance, novel quinoline derivatives have been reported to show promising cytotoxic activity against various cancer cell lines. These compounds, through different mechanisms, including the inhibition of carbonic anhydrase isozymes, have shown potential as anticancer agents. Such studies suggest the compound's derivatives' utility in designing new anticancer therapies (Ghorab et al., 2008), (Al-Said et al., 2010).

Radioprotective Activity

Certain derivatives have also been explored for their radioprotective properties. The ability to protect against radiation-induced damage makes these compounds interesting for further research, especially in contexts where radiation exposure is a concern, such as in cancer radiotherapy or in environments with high radiation levels (Ghorab et al., 2007).

Zinc Detection

Derivatives of the compound have found applications as fluorophores for zinc detection. The ability to form fluorescent complexes with zinc ions makes these derivatives valuable tools in studying intracellular zinc, an essential trace element involved in numerous biological processes. The development of such fluorophores contributes to the understanding of zinc's role in cellular functions and diseases (Kimber et al., 2001), (Ohshima et al., 2010).

properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)12-23-19-8-5-16(11-15(19)4-9-20(23)24)22-27(25,26)17-6-7-18(21)14(3)10-17/h5-8,10-11,13,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVLAIZQUAIOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.